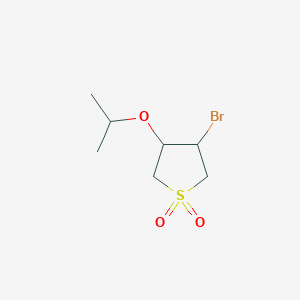

3-Bromo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione

Description

3-Bromo-4-(propan-2-yloxy)-1λ⁶-thiolane-1,1-dione is a brominated sulfolane derivative characterized by a five-membered thiolane ring (saturated tetrahydrothiophene-1,1-dione) substituted with a bromine atom at the 3-position and an isopropyl ether group at the 4-position. The bromine substituent enhances electrophilicity, making it a reactive site for nucleophilic substitution or cross-coupling reactions, while the isopropyloxy group contributes steric bulk and modulates solubility .

Properties

Molecular Formula |

C7H13BrO3S |

|---|---|

Molecular Weight |

257.15 g/mol |

IUPAC Name |

3-bromo-4-propan-2-yloxythiolane 1,1-dioxide |

InChI |

InChI=1S/C7H13BrO3S/c1-5(2)11-7-4-12(9,10)3-6(7)8/h5-7H,3-4H2,1-2H3 |

InChI Key |

ROTGXLPYCHGELL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1CS(=O)(=O)CC1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione typically involves the bromination of a suitable precursor followed by the introduction of the propan-2-yloxy group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination of the desired position on the thiolane ring.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes bromination, etherification, and cyclization steps, each optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dione moiety to diols.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-Bromo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the propan-2-yloxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-Bromo-4-(propan-2-yloxy)-1λ⁶-thiolane-1,1-dione can be contextualized by comparing it with related sulfolane derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Sulfolane Derivatives

Key Observations :

Substituent Effects on Reactivity :

- The bromine atom in the target compound and its analogs (Table 1) enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, critical for diversifying molecular architectures .

- The trifluoropropyloxy group in C₈H₁₀BrF₃O₃S introduces electron-withdrawing effects, enhancing oxidative stability and membrane permeability compared to the isopropyloxy group .

Replacement of bromine with a 4-methoxyphenylamino group in C₁₁H₁₅NO₃S shifts the molecule from electrophilic reactivity to hydrogen-bond-donor capacity, expanding utility in supramolecular chemistry .

Physicochemical Properties: Lipophilicity (logP) trends: Trifluoropropyloxy > cyclopropylmethoxy > isopropyloxy > methoxyphenylamino, as inferred from substituent hydrophobicity . Solubility: The methoxyphenylamino derivative exhibits higher aqueous solubility due to polar amine and ether groups .

Applications in Drug Discovery :

- Brominated sulfolanes are precursors to kinase inhibitors and protease modulators, leveraging their electrophilic centers for covalent binding .

- Fluorinated analogs are prioritized in CNS drug design for improved blood-brain barrier penetration .

Research Findings and Methodological Considerations

- Synthetic Strategies : Analogous brominated sulfolanes (e.g., C₇H₁₁BrO₃S ) are synthesized via nucleophilic substitution or radical bromination of sulfolane precursors, with yields dependent on steric and electronic effects of substituents .

- Computational Insights: Graph-based structural comparison methods (e.g., fingerprinting) highlight that minor substituent changes significantly alter biochemical activity, emphasizing the need for precision in derivative design .

- Lumping Strategies : Compounds with similar core structures (e.g., sulfolane) but divergent substituents may be grouped for high-throughput screening, though functional diversity necessitates individual validation .

Biological Activity

3-Bromo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 3-Bromo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione typically involves the bromination of a thiolane precursor. Common methods include:

- Bromination Reaction : Utilizing bromine or bromine-containing reagents in inert solvents such as dichloromethane at low temperatures to minimize side reactions.

- Industrial Production : Larger-scale production follows similar synthetic routes with optimized conditions for yield and purity, often employing recrystallization or chromatography for purification.

Biological Properties

Research indicates that 3-Bromo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties. It has been investigated against various bacterial strains, showing inhibitory effects comparable to standard antibiotics .

- Anticancer Potential : The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation. Its reactivity is attributed to the bromine atom and the propoxy group, which may enhance its binding affinity to biomolecules.

The mechanism of action for 3-Bromo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione involves:

- Interaction with Enzymes : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction may lead to downstream effects on cellular signaling pathways.

- Targeting Specific Pathways : The unique structural features of this compound allow it to target various cellular pathways, making it a candidate for further investigation in drug development .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.